molecular formula C18H19FN4O3S B2533976 (3-fluoropyridin-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034297-78-2

(3-fluoropyridin-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No.: B2533976
CAS No.: 2034297-78-2
M. Wt: 390.43
InChI Key: OYSCCBUNYRNZHY-UHFFFAOYSA-N
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Description

Its core consists of a piperidine ring substituted at the 4-position with a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety, linked via a methanone bridge to a 3-fluoropyridin-4-yl group. Key structural attributes include:

  • Benzo[c][1,2,5]thiadiazole 2,2-dioxide: This sulfone group enhances hydrogen-bonding capacity and may improve solubility compared to non-oxidized analogs.
  • 3-Fluoropyridine: The fluorine atom likely contributes to metabolic stability and membrane permeability by reducing cytochrome P450-mediated oxidation.
  • Piperidine scaffold: Provides conformational flexibility for target engagement, commonly exploited in kinase inhibitors or GPCR-targeted therapies.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-21-16-4-2-3-5-17(16)23(27(21,25)26)13-7-10-22(11-8-13)18(24)14-6-9-20-12-15(14)19/h2-6,9,12-13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSCCBUNYRNZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=C(C=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-fluoropyridin-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18FN3O3S\text{C}_{16}\text{H}_{18}\text{F}\text{N}_3\text{O}_3\text{S}

This structure includes a fluoropyridine moiety and a piperidine ring, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Compounds containing piperidine rings have been shown to exhibit significant antitumor properties. Studies indicate that derivatives similar to the title compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
  • Antimicrobial Properties :
    • The presence of the thiadiazole moiety is associated with antimicrobial activity. Research has demonstrated that compounds with similar structures can act against various bacterial and fungal strains, suggesting potential applications in treating infections .
  • CNS Activity :
    • Piperidine derivatives are often explored for their neuroactive properties. This compound may exhibit central nervous system effects, potentially acting as a stimulant or depressant depending on dosage and specific interactions with neurotransmitter systems .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, possibly through the modulation of nitric oxide pathways and cytokine production in macrophages .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or microbial resistance.
  • Interaction with Receptors : Potential interactions with neurotransmitter receptors could explain its CNS effects.
  • Modulation of Signaling Pathways : The compound might influence pathways like STAT3, which is crucial in cancer biology and inflammation .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Antitumor Effects :
    • A study published in 2017 investigated the effects of piperidine derivatives on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity against certain types of tumors .
  • Antimicrobial Testing :
    • In vitro tests conducted on various bacterial strains showed that derivatives with similar structural features exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .
  • Neuropharmacological Assessment :
    • Research assessing the neuropharmacological properties revealed that certain piperidine derivatives could modulate neurotransmitter levels, indicating potential use in treating neuropsychiatric disorders .

Data Summary Table

Biological ActivityObserved EffectsReferences
AntitumorInhibition of tumor growth ,
AntimicrobialEffective against various bacterial strains ,
CNS ActivityPotential stimulant/depressant effects
Anti-inflammatoryModulation of nitric oxide and cytokines

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties. For instance, compounds containing the thiadiazole structure have been shown to inhibit bacterial growth effectively. The specific compound may also demonstrate similar activities, making it a candidate for antibiotic development against resistant strains of bacteria .

Anticancer Potential

Thiadiazoles are recognized for their anticancer properties. Studies have shown that derivatives of thiadiazoles can induce apoptosis in cancer cells and inhibit tumor growth. The integration of a piperidine moiety may enhance the bioavailability and efficacy of such compounds in cancer therapy .

Neuropharmacological Effects

Compounds with piperidine structures are often explored for their neuropharmacological effects, including potential applications in treating neurodegenerative diseases like Alzheimer's. The ability to inhibit acetylcholinesterase has been noted in related compounds, suggesting that this compound could also possess similar properties .

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. Common methodologies include:

  • Reactions involving thiophene derivatives : These reactions often utilize bases such as sodium hydride and solvents like dimethylformamide to facilitate coupling reactions.
  • Use of protecting groups : To ensure selective reactions at specific sites on the molecule, protecting groups may be employed during synthesis.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against common pathogens. The findings indicated that specific modifications to the thiadiazole ring significantly enhanced their efficacy, suggesting that similar modifications to the target compound could yield promising results .

Case Study 2: Anticancer Screening

In another research effort, compounds based on the thiadiazole framework were screened for cytotoxicity against various cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, highlighting the potential of these compounds in cancer therapy .

Chemical Reactions Analysis

Reactivity of the Piperidine Moiety

The piperidine ring is susceptible to alkylation, acylation, and nucleophilic substitution. Key reactions include:

a. N-Alkylation/Acylation
The lone pair on the piperidine nitrogen can react with alkyl halides or acyl chlorides under basic conditions. For example, reaction with methyl iodide in the presence of K₂CO₃ yields N-methyl derivatives, enhancing lipophilicity .

Benzo[c] thiadiazole Dioxide Reactivity

The benzo[c]thiadiazole dioxide core is electron-deficient, enabling:

a. Nucleophilic Aromatic Substitution (NAS)
The fluorine atom on the pyridine ring may undergo substitution with nucleophiles (e.g., amines, alkoxides). For instance, reaction with morpholine in DMF at 80°C replaces fluorine with a morpholino group.

b. Cycloaddition Reactions
The thiadiazole’s electron-deficient nature allows [4+2] cycloadditions with dienes, forming fused heterocycles. Such reactions typically require thermal activation .

Methanone Group Reactions

The ketone moiety participates in standard carbonyl chemistry:

a. Reduction
Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the ketone to a secondary alcohol, altering solubility and hydrogen-bonding capacity .

b. Grignard Addition
Organomagnesium reagents add to the carbonyl, forming tertiary alcohols. For example, methylmagnesium bromide introduces a methyl group, expanding steric bulk .

Fluoropyridine Substituent Reactivity

The 3-fluoropyridin-4-yl group exhibits unique properties:

a. Fluorine-Hydrogen Exchange
Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) replaces fluorine with aryl/alkyl amines under mild conditions.

b. Directed Metalation
The fluorine atom directs lithiation at the C2 position, enabling functionalization with electrophiles (e.g., CO₂, aldehydes) .

Stability Under Acidic/Basic Conditions

The compound’s stability is critical for pharmaceutical applications:

Condition Observation Source
Aqueous HCl (1M)Hydrolysis of the methanone group occurs at >80°C, forming carboxylic acid
NaOH (0.1M, reflux)Thiadiazole ring remains intact; piperidine N-oxide forms after prolonged exposure

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C-S Bond Cleavage : Thiadiazole dioxide decomposes to sulfinic acid derivatives .

  • Fluorine Photodissociation : Releases F⁻ ions, forming reactive pyridinyl radicals.

Catalytic Hydrogenation

Under H₂ (1 atm) with Pd/C:

  • The thiadiazole ring reduces to a dihydrothiadiazole, increasing electron density .

  • The ketone group reduces to a secondary alcohol without affecting the fluorine .

Cross-Coupling Reactions

The fluoropyridine moiety participates in Suzuki-Miyaura couplings:

Reagent Product Yield Conditions
Phenylboronic acid3-Phenylpyridin-4-yl derivative72%Pd(PPh₃)₄, K₂CO₃, 80°C
Vinylboronic ester3-Vinylpyridin-4-yl analog65%Pd(dppf)Cl₂, DMF, 100°C

[Sources: 1]

Bioconjugation Potential

The ketone group forms stable oxime linkages with hydroxylamine derivatives, enabling drug-targeting applications .

Comparison with Similar Compounds

Piperazine/Thiophene Derivatives (MK45, RTC6)

The compound 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6) shares a piperazine core and aromatic substituents but differs in key aspects :

  • Core structure : MK45 uses a piperazine ring (6-membered, two nitrogen atoms) versus the piperidine (6-membered, one nitrogen) in the target compound. Piperazines often exhibit stronger basicity, affecting pharmacokinetics.
  • Substituents : MK45 incorporates a thiophene and trifluoromethylpyridine, whereas the target compound employs a benzo-thiadiazole sulfone and fluoropyridine. The sulfone group in the target compound may enhance solubility and target affinity compared to MK45’s thiophene.

Fluorinated Chromenones (Example 76, )

The compound 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 76) shares fluorinated aromatic systems but diverges in core structure :

  • Chromenone backbone: Example 76’s chromenone scaffold is distinct from the target compound’s piperidine-benzo-thiadiazole system. Chromenones are associated with kinase inhibition (e.g., PI3K, CDK), suggesting divergent therapeutic targets.
  • Fluorine placement : Both compounds use fluorine to modulate electronic properties, but the target compound’s 3-fluoropyridine may offer better steric compatibility with hydrophobic binding pockets than Example 76’s 3-fluorophenyl group.

Physicochemical and Pharmacological Properties (Hypothetical Comparison)

Property Target Compound MK45/RTC6 Example 76
Molecular Weight ~450–470 g/mol (estimated) 437.9 g/mol 531.3 g/mol
Aromatic Substituents 3-Fluoropyridine, benzo-thiadiazole sulfone Thiophene, trifluoromethylpyridine Fluorophenyl, morpholinomethylthiophene
Solubility Moderate (sulfone enhances polarity) Low (thiophene reduces polarity) Low (chromenone core hydrophobic)
Metabolic Stability High (fluorine reduces oxidation) Moderate (piperazine susceptible) Moderate (chromenone metabolism)
Therapeutic Target Kinase or GPCR (hypothesized) GPCR (e.g., serotonin receptors) Kinase (e.g., CDK/PI3K)

Key Differentiators

Sulfone vs.

Piperidine vs. Piperazine : The piperidine core may reduce basicity compared to MK45’s piperazine, altering tissue distribution and elimination profiles.

Fluorine Positioning : The 3-fluoropyridine in the target compound may confer better metabolic stability than Example 76’s 3-fluorophenyl group due to reduced π-stacking interactions with metabolic enzymes .

Research Implications

Further studies should prioritize:

  • Synthetic optimization : Leveraging cross-coupling reactions (e.g., Buchwald-Hartwig amination) to refine substituents.
  • In vitro profiling : Screening against kinase panels or GPCR arrays to identify lead targets.
  • ADME studies : Assessing sulfone-driven solubility improvements and fluorine-mediated metabolic stability.

This compound’s unique combination of fluorinated pyridine, sulfone, and piperidine motifs positions it as a promising candidate for medicinal chemistry exploration.

Q & A

Basic: What are the key synthetic routes for preparing (3-fluoropyridin-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1: Functionalization of the piperidine core with the benzo[c][1,2,5]thiadiazole moiety via nucleophilic substitution or coupling reactions under inert conditions (e.g., N₂ atmosphere) .
  • Step 2: Introduction of the 3-fluoropyridin-4-yl group via a carbonyl coupling reaction, often using activating agents like EDCI or HATU in anhydrous DMF .
  • Step 3: Oxidation of the thiadiazole ring to achieve the 2,2-dioxide configuration using oxidizing agents such as m-CPBA or H₂O₂ in acetic acid .
    Key parameters include temperature control (0–60°C), solvent selection (e.g., DCM, THF), and catalyst optimization (e.g., Pd catalysts for coupling steps) .

Advanced: How can reaction conditions be optimized to improve yield and purity in the final step of synthesis?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while additives (e.g., molecular sieves) mitigate side reactions .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency; ligand selection (e.g., Xantphos) can reduce steric hindrance .
  • Temperature Gradients: Gradual heating (e.g., 25°C → 80°C) minimizes decomposition of thermally labile intermediates .
  • Workup Strategies: Chromatographic purification (silica gel, gradient elution) or recrystallization (using EtOAc/hexane) enhances purity .

Basic: What analytical techniques are critical for validating the compound’s structure?

Methodological Answer:

  • FT-IR Spectroscopy: Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, S=O at ~1150–1250 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, piperidine protons at δ 2.5–3.5 ppm) .
    • ¹³C NMR: Assigns carbonyl carbons (δ ~160–170 ppm) and fluoropyridine signals .
  • X-ray Crystallography: Resolves stereochemistry and confirms the dioxidobenzo[c][1,2,5]thiadiazole ring geometry .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Methodological Answer:

  • Comparative Analysis: Cross-reference with analogous compounds (e.g., pyridothiadiazine derivatives) to identify expected shifts .
  • 2D NMR Techniques: Use HSQC and HMBC to correlate ambiguous proton-carbon interactions, particularly in crowded aromatic regions .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra to validate experimental data .
  • Isotopic Labeling: Introduce ¹⁹F or ¹³C labels to trace specific nuclei in complex environments .

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in:
    • Fluoropyridine substituents: Replace 3-F with Cl or CF₃ to assess electronic effects .
    • Piperidine substituents: Introduce methyl or ethyl groups to probe steric effects .
  • Biological Assays: Evaluate analogs against target enzymes (e.g., kinases, proteases) using:
    • In vitro inhibition assays: IC₅₀ determination via fluorescence-based methods .
    • Cellular models: Assess cytotoxicity (e.g., MTT assay) and membrane permeability .
  • Computational Docking: Use AutoDock or Schrödinger Suite to predict binding modes and prioritize analogs .

Basic: What are the primary challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Intermediate Stability: Labile intermediates (e.g., oxidized thiadiazole) require low-temperature storage (-20°C) and inert handling .
  • Purification at Scale: Replace column chromatography with crystallization (e.g., using EtOH/H₂O) or centrifugal partition chromatography .
  • Yield Optimization: Implement flow chemistry for exothermic steps (e.g., carbonyl coupling) to improve reproducibility .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated early in development?

Methodological Answer:

  • In vitro Metabolic Assays:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
    • CYP450 Inhibition: Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
  • In silico Predictions: Tools like SwissADME estimate logP, solubility, and bioavailability .
  • Early PK Studies: Administer IV/PO doses in rodent models and calculate AUC, Cₘₐₓ, and t₁/₂ .

Basic: What safety considerations are critical during handling and storage?

Methodological Answer:

  • Toxicity Screening: Perform Ames test (bacterial mutagenicity) and hERG inhibition assays to flag liabilities .
  • Storage Conditions: Store under argon at -20°C in amber vials to prevent photodegradation and hydrolysis .
  • Waste Management: Neutralize reactive intermediates (e.g., thiols) with oxidizing agents before disposal .

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